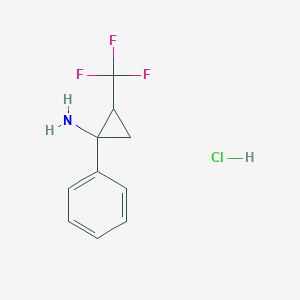![molecular formula C21H20N4O2S2 B2904873 N-(1,3-benzothiazol-2-yl)-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 899955-75-0](/img/structure/B2904873.png)
N-(1,3-benzothiazol-2-yl)-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this typically belong to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution, condensation, or cyclization. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the length and type of chemical bonds, and the molecular mass .Chemical Reactions Analysis
The chemical reactions of such compounds can be studied using various techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, optical rotation, and pKa .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
The conformation and crystal packing of related compounds have been analyzed, demonstrating the importance of their planar fragments orientation and intermolecular hydrogen bonding in dictating their structural integrity (Soares-Sobrinho et al., 2018). Another study has focused on synthesizing and characterizing benzimidazole derivatives, providing a foundation for further modifications to enhance biological activities (Gullapelli et al., 2014).
Biological Activities and Antioxidant Properties
Research has shown that benzothiazole derivatives exhibit significant antioxidant activity, potentially offering a protective effect against certain types of cellular damage. This is exemplified by a study evaluating benzothiazole derivatives in an acetaminophen-induced hepatotoxicity model, where one compound, in particular, demonstrated the ability to increase reduced glutathione content and decrease malondialdehyde levels, indicating its potential as an antioxidant agent (Cabrera-Pérez et al., 2016).
Anticancer and Antitumor Activity
Several studies have explored the antitumor activity of benzothiazole derivatives. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and showed considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015).
Antimicrobial and Antibacterial Efficacy
The synthesis of novel compounds with benzothiazole nuclei has been directed towards evaluating their antimicrobial properties. One study demonstrated the preparation of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which, under ultrasound irradiation, showed promising antimicrobial activities against a range of pathogens (Rezki, 2016).
Antioxidant and Coordination Complexes
Research into coordination complexes of benzothiazole derivatives has revealed their significant antioxidant activity, providing insights into their potential application in addressing oxidative stress-related disorders. The study of pyrazole-acetamide derivatives, for example, highlighted their ability to form supramolecular architectures via hydrogen bonding, which is crucial for their biological activity, including antioxidant effects (Chkirate et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-6-8-15(9-7-14)11-25-16(12-26)10-22-21(25)28-13-19(27)24-20-23-17-4-2-3-5-18(17)29-20/h2-10,26H,11-13H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELAMYUVUSUXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Fluoro-5-formyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B2904794.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)
![2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide](/img/structure/B2904800.png)

![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)


![methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2904808.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)
![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide](/img/structure/B2904813.png)
